5-((1-methyl-1H-imidazol-4-yl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane
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Description
The compound “5-((1-methyl-1H-imidazol-4-yl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane” is a complex organic molecule. It contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms . Imidazole rings are found in many important biological molecules, including histidine, an essential amino acid, and in many drugs .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, contains an imidazole ring which is a heterocycle with two nitrogen atoms, and a bicyclic heptane structure with an oxygen atom . The exact 3D conformation would depend on the specific spatial arrangement of these rings and substituents.Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the imidazole ring and the sulfonyl group. The imidazole ring can act as a nucleophile in certain conditions, while the sulfonyl group might be susceptible to nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For instance, the presence of an imidazole ring might confer basic properties, while the sulfonyl group might enhance its water solubility .Mechanism of Action
Without specific context, it’s difficult to predict the exact mechanism of action of this compound. If it’s intended to be a drug, its mechanism would depend on its interactions with biological macromolecules. The imidazole ring, for instance, is a key component of many biologically active molecules .
Future Directions
properties
IUPAC Name |
5-(1-methylimidazol-4-yl)sulfonyl-2-oxa-5-azabicyclo[2.2.1]heptane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O3S/c1-11-4-9(10-6-11)16(13,14)12-3-8-2-7(12)5-15-8/h4,6-8H,2-3,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAQAJWPYJSRPFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)N2CC3CC2CO3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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